
8-Methyl-1,7-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-1,7-phenanthroline is a derivative of phenanthroline, a polycyclic aromatic hydrocarbon. Phenanthroline and its derivatives are well-known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,7-phenanthroline typically involves the cyclization of appropriate precursors. One common method is the Skraup reaction, which involves the cyclization of o-phenylenediamines with glycerol and sulfuric acid in the presence of an oxidizing agent . The reaction conditions, such as temperature and reaction time, are crucial for achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methyl-1,7-phenanthroline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for specific applications.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to the formation of various derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products of these reactions include N-oxides, reduced phenanthroline derivatives, and various substituted phenanthrolines, each with distinct chemical and physical properties .
Wissenschaftliche Forschungsanwendungen
8-Methyl-1,7-phenanthroline has a wide range of applications in scientific research:
Biology: The compound’s ability to chelate metal ions makes it useful in studying metalloproteins and metalloenzymes.
Industry: It is used in the development of advanced materials, such as luminescent polymers and sensors.
Wirkmechanismus
The mechanism of action of 8-Methyl-1,7-phenanthroline primarily involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes, disrupt metal ion homeostasis, and generate reactive oxygen species (ROS) that induce cellular damage . The compound targets various molecular pathways, including those involved in oxidative stress and metal ion transport.
Vergleich Mit ähnlichen Verbindungen
1,10-Phenanthroline: A widely studied compound with similar chelating properties but without the methyl group at the 8th position.
2,2’-Bipyridine: Another chelating ligand with a different structural arrangement, offering distinct coordination chemistry.
4,7-Diphenyl-1,10-phenanthroline: A derivative with phenyl groups that enhance its photophysical properties.
Uniqueness: 8-Methyl-1,7-phenanthroline is unique due to the presence of the methyl group, which can influence its electronic properties and reactivity. This modification can enhance its stability and selectivity in forming metal complexes, making it a valuable compound in various applications.
Eigenschaften
CAS-Nummer |
61351-93-7 |
|---|---|
Molekularformel |
C13H10N2 |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
8-methyl-1,7-phenanthroline |
InChI |
InChI=1S/C13H10N2/c1-9-4-6-11-12(15-9)7-5-10-3-2-8-14-13(10)11/h2-8H,1H3 |
InChI-Schlüssel |
JZENKAZHWWTAGL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C3=C(C=CC=N3)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



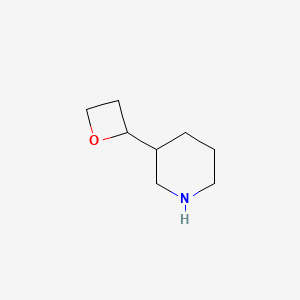
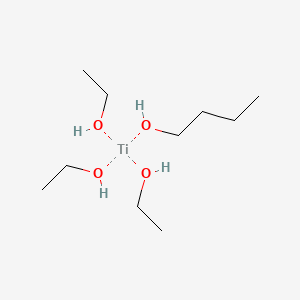
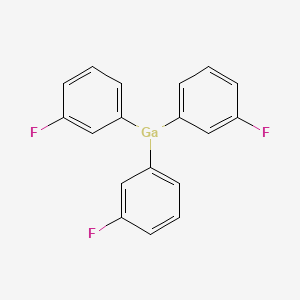
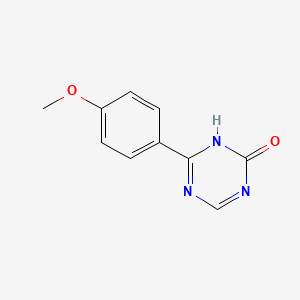
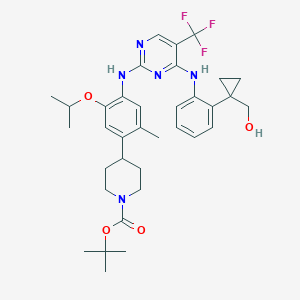
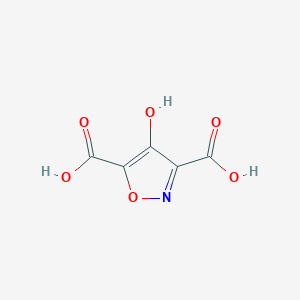
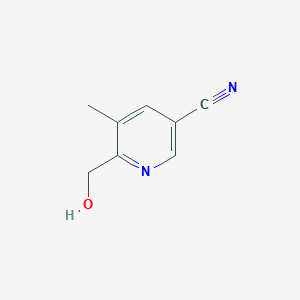
![2-[2-(1-Methylethyl)-6-[2-(2,3,6,7-tetrahydro-1,1,7,7-tetramethyl-1h,5h-benzo[ij]quinolizin-9-yl)ethenyl]-4h-pyran-4-ylidene]propanedinitrile](/img/structure/B13138864.png)
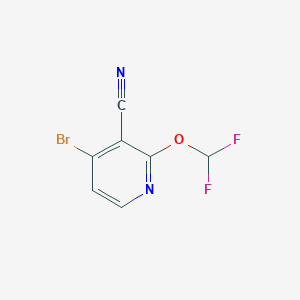

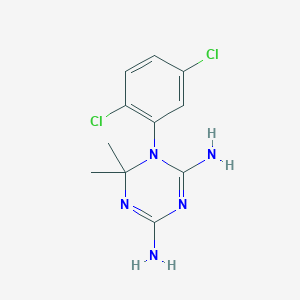
![7-Bromo-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13138874.png)

